N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide linker. Its structure includes:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system with sulfur and nitrogen atoms, critical for π-π stacking and hydrogen bonding in biological interactions.
- A 2,3-dimethoxyphenylmethyl group at the acetamide nitrogen, contributing to solubility and steric effects.
- Sulfanyl acetamide bridge: Provides flexibility and modulates electronic properties.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-31-19-5-3-4-16(21(19)32-2)12-26-20(29)14-34-24-27-18-10-11-33-22(18)23(30)28(24)13-15-6-8-17(25)9-7-15/h3-11H,12-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNQHGRJYNXVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings.
The compound has the following chemical characteristics:
- CAS Number : 1252904-68-9
- Molecular Formula : CHFNOS
- Molecular Weight : 499.6 g/mol
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds structurally similar to this compound showed notable antibacterial and antimycobacterial activity against various strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined for these compounds, highlighting their efficacy against resistant strains.
Anticancer Activity
The anticancer potential of the compound was evaluated against the MDA-MB-231 breast cancer cell line. Preliminary findings revealed that certain derivatives exhibited cytotoxic effects with IC values in the low micromolar range. For instance, one derivative demonstrated an IC of 27.6 μM . Structure–activity relationship (SAR) studies indicated that electron-withdrawing groups enhance cytotoxicity, suggesting a possible pathway for further optimization of the compound for therapeutic use.
Anti-inflammatory Activity
Additionally, thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory properties. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A synthesized derivative similar to N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide demonstrated potent inhibition of tumor cell proliferation in vitro. The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values significantly lower than those of standard chemotherapeutics .
Antimicrobial Properties
Research has indicated that sulfur-containing compounds often possess antimicrobial properties. The sulfanyl group in this compound may enhance its efficacy against various microbial strains.
- Case Study : In a comparative study involving several thieno[3,2-d]pyrimidine derivatives, the target compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
Drug Design and Discovery
The compound serves as an intermediate in the synthesis of fluorinated isoquinoline analogues, which are valuable in drug discovery for their enhanced pharmacological profiles.
- Synthesis Pathway : The synthesis involves a multi-step process where N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(4-fluorophenyl)acetamide is oxidized to yield the target compound. This method allows for the introduction of fluorine atoms that can improve bioavailability and metabolic stability .
Potential as a Therapeutic Agent
The structural features of this compound suggest potential applications in treating conditions such as inflammation and pain due to its anti-inflammatory properties observed in preliminary studies.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity | |
| Antimicrobial | Effective against multiple strains | |
| Anti-inflammatory | Potential therapeutic effects |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of starting material |
| Step 2 | Oxidation to introduce fluorine |
| Step 3 | Final purification and characterization |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues with structural or functional similarities include:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidin-4-one core (vs. pyrimidin-2-yl in or pyrido[4,3-d]pyrimidin in ) increases planarity, favoring interactions with flat binding pockets in enzymes like kinases .
Substituent Effects :
- 2,3-Dimethoxyphenylmethyl (target) vs. 2,3-dichlorophenyl (): Methoxy groups improve solubility but reduce electronegativity compared to chlorines, which may alter target affinity.
- 4-Fluorophenylmethyl (target) vs. 4-methylphenyl (): Fluorine’s electronegativity enhances dipole interactions, while methyl groups prioritize hydrophobic binding.
Synthetic Yields and Characterization :
- Compounds like achieved 80% yield with clear NMR profiles (e.g., δ 12.50 for NH), whereas the target’s synthesis details are absent in the evidence.
- The trifluoromethoxy analogue is cataloged in chemical databases (e.g., ZINC2719758), suggesting accessibility for further study, unlike the target compound.
Bioactivity and Target Correlations
- Structural Clustering: Evidence demonstrates that compounds with similar cores and substituents cluster in bioactivity profiles. For example, thienopyrimidin-4-one derivatives often target kinases or DNA repair enzymes.
- Electron-Deficient Groups : The 4-fluorophenylmethyl group in the target compound may enhance binding to ATP pockets in kinases, analogous to iodine-substituted pyrido[4,3-d]pyrimidin in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
